molecular formula C7H12Cl2F3N3 B3001557 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride CAS No. 2287322-52-3

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B3001557
CAS No.: 2287322-52-3
M. Wt: 266.09
InChI Key: ITEYVJXUFXRAQS-UHFFFAOYSA-N
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Description

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine dihydrochloride is a fluorinated pyrazole derivative characterized by a methyl group at the pyrazole’s 1-position and a 3,3,3-trifluoropropyl chain at the 5-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Pyrazole derivatives are widely studied for their biological activity, particularly in drug discovery, where fluorine substituents improve metabolic stability and lipophilicity .

Properties

IUPAC Name

1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEYVJXUFXRAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method includes the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanol with hydrochloric acid to yield the dihydrochloride salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, distillation, and purification to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Trifluoropropyl Substitutions

1-(3,3,3-Trifluoropropyl)pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₆H₈F₃N₃·HCl
  • Structure : Features a trifluoropropyl group at the 5-position but lacks the methyl group at the 1-position.
4-Iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • Molecular Formula : C₁₀H₁₂F₃IN₂O
  • Structure : Shares the 1-(3,3,3-trifluoropropyl) group but includes an iodo and propoxymethyl substituent.
Cangrelor (Anti-Platelet Agent)
  • Structure: Contains a 3,3,3-trifluoropropylthio moiety in a larger adenosine triphosphate analogue.
  • Key Insight : The trifluoropropyl group enhances metabolic stability, a property shared with the target compound, but its integration into a nucleotide structure limits direct structural comparability .

Pyrazole Derivatives with Fluorinated Substituents

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₂F₂N₃·HCl
  • Structure : Difluoromethyl group at the 5-position and a 2-methylphenyl group at the 1-position.
Fipronil (Agrochemical)
  • Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Target Compound: The dihydrochloride salt improves aqueous solubility, critical for intravenous formulations. The trifluoropropyl group contributes to hydrolytic stability due to fluorine’s electron-withdrawing effects .
  • 1-(3,3,3-Trifluoropropyl)pyrazol-4-amine Hydrochloride : Lacks the methyl group, which may slightly increase polarity and solubility in organic solvents .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications References
Target Compound C₈H₁₂F₃N₃·2HCl 1-Me, 5-(CF₃CH₂CH₂) Drug discovery (kinase inhibitors)
1-(3,3,3-Trifluoropropyl)pyrazol-4-amine HCl C₆H₈F₃N₃·HCl 5-(CF₃CH₂CH₂) Intermediate for fluorinated APIs
Cangrelor C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ Trifluoropropylthio-adenosine analogue Anti-platelet therapy
5-(Difluoromethyl)-1-(2-MePh)pyrazol-4-amine HCl C₁₁H₁₂F₂N₃·HCl 5-(CHF₂), 1-(2-MePh) Kinase inhibition studies

Biological Activity

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine; dihydrochloride is a pyrazole derivative with potential biological activities that warrant detailed investigation. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article presents a comprehensive overview of the biological activity of this specific compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine; dihydrochloride is C₆H₈F₃N₃ with a molecular weight of approximately 179.066 g/mol. The compound features a pyrazole ring substituted with a trifluoropropyl group, which may influence its biological interactions.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, similar compounds have been evaluated for their ability to inhibit tumor cell proliferation. A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting the growth of various cancer cell lines (A549, HT-1080, SGC-7901) with IC₅₀ values ranging from 0.054 to 0.16 μM . Although specific data on 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine; dihydrochloride is limited, its structural similarities to other bioactive pyrazoles suggest potential antitumor activity.

The mechanism of action for many pyrazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the G2/M phase . Molecular docking studies have also been employed to explore binding interactions at the colchicine site in tubulin heterodimers, providing insights into how these compounds exert their effects.

Other Biological Activities

Pyrazole compounds are known for a wide range of biological activities beyond anticancer effects. They have shown promise in:

  • Anti-inflammatory : Some pyrazoles act as COX inhibitors, reducing inflammation.
  • Antimicrobial : Certain derivatives exhibit activity against bacterial and fungal strains.
  • CNS Effects : Some pyrazoles have been investigated for neuroprotective properties.

Data Tables

Activity Compound IC₅₀ (μM) Mechanism
Antitumor1-(p-tolyl)-1H-pyrazol-4-yl (related)0.054 - 0.16Tubulin polymerization inhibition
Anti-inflammatoryCelecoxib (pyrazole derivative)N/ACOX inhibition
AntimicrobialVarious pyrazole derivativesN/ADisruption of microbial cell functions

Case Study: Antitumor Evaluation

In one study focusing on related pyrazole compounds, researchers synthesized a series of derivatives and evaluated their anti-proliferative activities against multiple tumor cell lines. The most effective compounds demonstrated significant growth inhibition and were linked to structural features such as methyl substitutions at specific positions on the pyrazole ring .

Case Study: Molecular Docking Studies

Molecular docking studies performed on similar pyrazole compounds have elucidated their binding affinities at critical sites within target proteins like tubulin. These studies are crucial for understanding how modifications in chemical structure can enhance or diminish biological activity .

Q & A

Q. What are the established synthetic routes for 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine dihydrochloride?

The compound is synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through cyclization of substituted benzoic acid hydrazides using reagents like phosphorous oxychloride at elevated temperatures (120°C). Subsequent steps include formylation and oxidation to introduce functional groups, followed by acylation with ammonium thiocyanate to yield the final product .

Q. How is the compound characterized spectroscopically?

Infrared (IR) spectroscopy is used to confirm carbonyl and amine functional groups. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) resolves the pyrazole ring structure, trifluoropropyl substituents, and dihydrochloride salt formation. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity .

Q. What purification techniques are effective for isolating reactive intermediates?

Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) isolates intermediates like pyrazole carbonyl chlorides. Recrystallization from ethanol or methanol is employed for final dihydrochloride salt purification .

Advanced Research Questions

Q. How can the cyclization step in synthesis be optimized for higher yields?

Optimization involves varying reaction conditions:

  • Temperature : Elevated temperatures (100–120°C) enhance cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base additives (e.g., triethylamine) improve reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR data are addressed by:

  • Cross-validation with alternative techniques (e.g., X-ray crystallography for structural confirmation).
  • Computational modeling (DFT calculations) to predict spectroscopic profiles and assign peaks accurately .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
  • Hygroscopicity tests : Measures moisture uptake under controlled humidity.
  • Long-term storage : Samples are stored at –20°C under inert atmosphere (argon) to prevent degradation .

Q. What methodologies evaluate the compound’s biological activity in vitro?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Q. How are pharmacokinetic properties studied in preclinical models?

  • In vivo absorption : Administered orally or intravenously in rodent models, with plasma concentrations measured via LC-MS/MS.
  • Metabolite profiling : Liver microsome assays identify phase I/II metabolites, while CYP450 inhibition studies assess drug-drug interaction risks .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in the final product?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and a C18 column resolves impurities. Limits of detection (LOD) are established using spiked samples with known impurity standards .

Q. How is the dihydrochloride salt’s crystallinity confirmed?

X-ray powder diffraction (XRPD) compares experimental patterns with simulated data from single-crystal structures. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

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